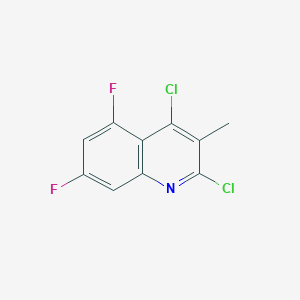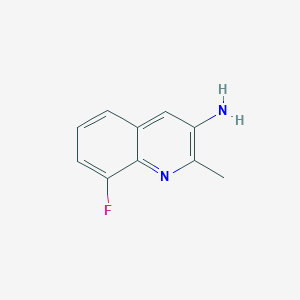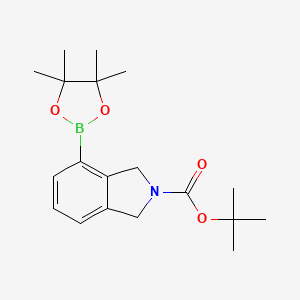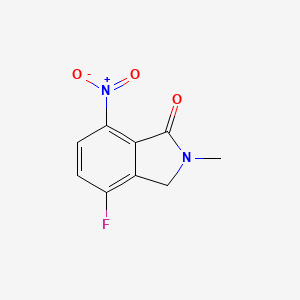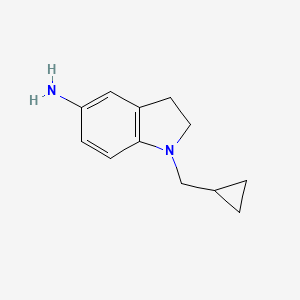
1-Cyclopropylméthyl-2,3-dihydro-1H-indol-5-ylamine
Vue d'ensemble
Description
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole, y compris les composés similaires au 1-Cyclopropylméthyl-2,3-dihydro-1H-indol-5-ylamine, ont été rapportés pour présenter des propriétés antivirales significatives. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus, suggérant une utilisation potentielle dans le développement de médicaments antiviraux .
Propriétés Anti-inflammatoires
Le noyau de l'indole est une caractéristique commune dans de nombreuses molécules de médicaments synthétiques en raison de sa forte affinité pour plusieurs récepteurs. Ce composant structurel peut être exploité pour développer de nouveaux dérivés avec des effets anti-inflammatoires puissants, ce qui pourrait être bénéfique pour traiter des affections comme l'arthrite et d'autres maladies inflammatoires .
Applications Anticancéreuses
Les dérivés de l'indole sont connus pour posséder des activités anticancéreuses. La complexité structurelle et la fonctionnalité diversifiée de ces composés leur permettent d'interagir avec diverses cibles biologiques, ce qui en fait des candidats appropriés pour la recherche en thérapie anticancéreuse .
Effets Anti-VIH
La recherche a indiqué que les dérivés de l'indole peuvent également jouer un rôle dans les médicaments anti-VIH. La capacité de ces composés à se lier aux protéines clés impliquées dans le cycle de réplication du VIH les rend précieux pour une exploration plus approfondie dans ce domaine .
Capacités Antioxydantes
Des composés avec une structure de base de l'indole ont été identifiés comme des antioxydants potentiels. Leur capacité à neutraliser les radicaux libres suggère qu'ils pourraient être utilisés pour lutter contre les maladies liées au stress oxydatif .
Activités Antimicrobiennes et Antituberculeuses
L'échafaudage de l'indole est essentiel dans le développement d'agents antimicrobiens et antituberculeux. Son incorporation dans les composés médicinaux améliore leur efficacité contre un large spectre de pathogènes microbiens .
Potentiel Antidiabétique
Les composés à base d'indole se sont avérés prometteurs dans la recherche sur les médicaments antidiabétiques. Leur interaction avec les voies biologiques pertinentes pour la gestion du diabète indique des applications potentielles dans le traitement de cette maladie chronique .
Activités Antimalariques et Anticholinestérasiques
Enfin, les dérivés de l'indole ont été explorés pour leurs activités antimalariques et anticholinestérasiques. Ces propriétés mettent en évidence le potentiel des composés à base d'indole dans le développement de traitements contre le paludisme et les maladies neurodégénératives comme la maladie d'Alzheimer .
Mécanisme D'action
Target of Action
The compound “1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their diverse biological activities, which can lead to various molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, have been shown to interact with receptor proteins such as RCAR/PYR/PYL, which are involved in plant hormone signaling . These interactions can modulate the activity of these receptors, leading to changes in cellular responses.
Cellular Effects
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine may affect the expression of genes involved in these processes, thereby influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine involves its interaction with various biomolecules. This compound can bind to specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in their catalytic activity . Additionally, 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, the long-term effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage range for achieving the desired biological effects while minimizing toxicity.
Metabolic Pathways
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the biological activity and toxicity of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine.
Transport and Distribution
The transport and distribution of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine within cells and tissues are important factors that influence its biological effects. This compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . The distribution of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can affect its interaction with target biomolecules and its overall biological activity.
Subcellular Localization
The subcellular localization of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can influence the subcellular localization of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, thereby affecting its biological activity.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKDRCZZRLCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
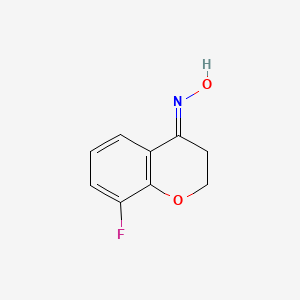
![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)

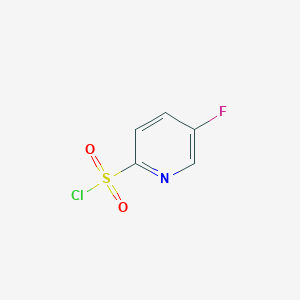
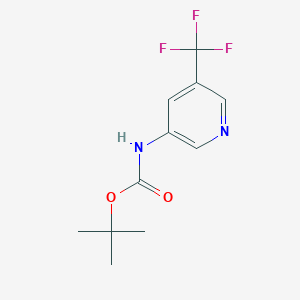
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

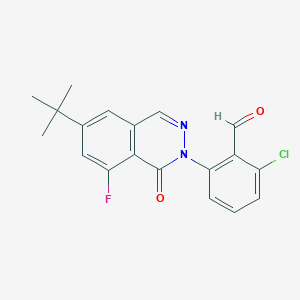
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
